molecular formula C14H11N B3111860 7-Phenyl-1H-indole CAS No. 1863-21-4

7-Phenyl-1H-indole

Cat. No.: B3111860
CAS No.: 1863-21-4
M. Wt: 193.24 g/mol
InChI Key: PIEDFMITVNDHRR-UHFFFAOYSA-N
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Description

7-Phenyl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. The indole ring system is one of the most abundant and important heterocycles in nature, found in a diverse array of biologically significant compounds

Biochemical Analysis

Biochemical Properties

7-Phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit various signaling pathways, leading to changes in cell behavior and function . It also affects the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, thereby impacting cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to the accumulation of degradation products, which can have different biological activities compared to the parent compound. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the biological activity of this compound changes significantly with small variations in dosage. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, affecting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: Indoles can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of indoles can yield indolines, which are saturated derivatives of indoles.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

    Substitution: Halogenated, nitrated, and sulfonated indoles.

Comparison with Similar Compounds

Uniqueness of 7-Phenyl-1H-indole: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group can affect the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

7-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEDFMITVNDHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 7-bromo-1H-indole (196 mg, 0.00100 mol) in 1,4-dioxane (4 mL) and water (1 mL) was added phenylboronic acid (146 mg, 0.00120 mol), potassium carbonate (414 mg, 0.00300 mol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (82 mg, 0.00010 mol). The flask was evacuated and refilled with nitrogen, three times then the mixture was heated at 100° C. overnight. The mixture was diluted with EtOAc (30 mL), washed with sat. aq. NaHCO3 (10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate and the solvent removed in vacuo. The crude material was purified by chromatography over silica gel eluting with hexane/EtOAc to give the title compound (180 mg, 93% yield). 1H NMR (CDCl3, 400 MHz): δ 6.64 (dd, J=3.0, 2.0 Hz, 1H), 7.18-7.26 (m, 3H), 7.41 (t, J=7.5 Hz, 1H), 7.48-7.57 (m, 2H), 7.61-7.70 (m, 3H) and 8.43 (br s, 1H) ppm, LC-MS (ES+.): 194 [MH+].
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
82 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a suspension of 7-bromo-1H-indole (196 mg, 0.00100 mol) in 1,4-dioxane (4 mL) and water (1 mL) was added phenylboronic acid (146 mg, 0.00120 mol), potassium carbonate (414 mg, 0.00300 mol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II),complex with dichloromethane (1:1) (82 mg, 0.00010 mol). The flask was evacuated and refilled with nitrogen, three times then the mixture was heated at 100° C. overnight. The mixture was diluted with EtOAc (30 mL), washed with sat. aq. NaHCO3 (10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate and the solvent removed in vacuo. The crude material was purified by chromatography over silica gel eluting with hexane/EtOAc to give the title compound (180 mg, 93% yield). 1H NMR (CDCl3, 400 MHz): δ 6.64 (dd, J=3.0, 2.0 Hz, 1H), 7.18-7.26 (m, 3H), 7.41 (t, J=7.5 Hz, 1H), 7.48-7.57 (m, 2H), 7.61-7.70 (m, 3H) and 8.43 (br s, 1H) ppm. LC-MS (ES+.): 194 [MH+].
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II),complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82 mg
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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